Product packaging for Amyloid b-Protein (1-6) Trifluoroacetate(Cat. No.:CAS No. 214550-64-8)

Amyloid b-Protein (1-6) Trifluoroacetate

Cat. No.: B6295775
CAS No.: 214550-64-8
M. Wt: 887.8 g/mol
InChI Key: IUPBBOOOCLORGQ-QPPIZVESSA-N
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Description

Significance of Amyloid-beta Peptide Fragments in Amyloidogenesis Studies

Amyloidogenesis, the process of protein misfolding and aggregation into insoluble amyloid fibrils, is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. The primary protein component of the characteristic amyloid plaques in Alzheimer's is the amyloid-β peptide, which is derived from the sequential cleavage of the amyloid precursor protein (APP). nih.govfrontiersin.org These peptides, typically 36 to 43 amino acids long, self-assemble into a range of structures, from soluble oligomers, which are considered highly neurotoxic, to large, insoluble fibrils that form plaques. nih.govwikipedia.org

The study of full-length Aβ peptides presents significant challenges due to their high propensity to aggregate and their structural heterogeneity. Consequently, shorter Aβ fragments have become invaluable tools in amyloid research. These fragments allow scientists to pinpoint specific regions of the Aβ sequence that are critical for the aggregation process. pnas.org By studying these smaller, more manageable pieces, researchers can investigate the fundamental molecular interactions that drive fibril formation, including the roles of hydrophobicity, charge, and secondary structure propensity. pnas.org Such studies are instrumental in developing a detailed molecular picture of how amyloid aggregates form and cause disease. nih.gov

The Role of Short Amyloidogenic Peptides as Model Systems for Amyloid-beta Aggregation

Short synthetic peptides derived from amyloidogenic proteins like Aβ serve as powerful model systems to explore the mechanics of aggregation. pnas.org These peptides can be designed to include the "self-recognition elements" or "hot spots" within the full-length protein that are believed to initiate and drive the assembly into amyloid fibrils. nih.gov Because of their smaller size and reduced complexity, these model peptides allow for more controlled and reproducible experimental conditions. cambridge.org

Researchers use these systems to investigate various aspects of amyloidogenesis, such as the kinetics of aggregation, the influence of environmental factors like pH and temperature, and the structural transitions that occur as the peptides assemble. acs.org For instance, techniques like Thioflavin T (ThT) fluorescence assays can monitor the formation of β-sheet-rich structures in real-time. acs.org The insights gained from these simplified models are crucial for understanding the broader principles that govern the aggregation of the full-length Aβ peptide and for screening potential therapeutic agents that can inhibit this process.

Overview of Amyloid β-Protein (1-6) as a Minimal Amyloidogenic Sequence for Mechanistic Elucidation

However, while the N-terminal is important, the literature on amyloidogenesis frequently highlights other regions as the minimal sequences that independently drive fibril formation. For example, fragments from the central hydrophobic core, such as Aβ(16-22), are well-documented to form steric zippers, a key structural feature of amyloid fibrils, on their own. pnas.orgucla.edu Similarly, other fragments like Aβ(18-35) have been shown to preserve the key biophysical and structural properties of the full-length peptide. researchgate.net

Specific investigations focusing solely on the Amyloid β-Protein (1-6) fragment as a standalone amyloidogenic sequence are less common in the literature compared to these other fragments. Its primary role appears to be as part of the larger N-terminal domain that modulates the aggregation driven by other core sequences.

Contextualizing the Trifluoroacetate (B77799) Counterion in Peptide Preparation and Research Application

Synthetic peptides are most commonly produced via solid-phase peptide synthesis (SPPS). A crucial step in this process involves cleaving the newly synthesized peptide from its solid support resin and removing protective chemical groups. Trifluoroacetic acid (TFA) is the standard reagent used for this purpose. genscript.com As a result, the final purified peptide is often isolated as a trifluoroacetate salt, where the negatively charged trifluoroacetate anion (CF₃COO⁻) acts as a counterion to positively charged residues on the peptide, such as the arginine and histidine in the Aβ(1-6) sequence. nih.gov

The presence of the TFA counterion is not trivial and can have significant effects on the peptide's properties and on experimental outcomes. genscript.comnih.gov TFA can influence the peptide's secondary structure, solubility, and aggregation behavior. nih.gov For example, studies have shown that for the Aβ peptide, the TFA counterion can promote the formation of an α-helical intermediate that precedes β-sheet formation and fibrillation, a pathway not observed with other counterions like chloride. nih.gov Furthermore, residual TFA can interfere with certain analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), and has been reported to have cytotoxic effects in cell-based assays, which can complicate the interpretation of biological data. genscript.comnih.gov Therefore, researchers must be aware of the presence of TFA and, in some cases, perform counterion exchange procedures to replace it with a more biologically compatible ion like acetate (B1210297) or chloride. researchgate.net

Interactive Data Table: Properties of Aβ(1-6) and Related Fragments

Peptide FragmentSequenceKey Research FocusAggregation Propensity
Aβ(1-6) DAEFRHN-terminal properties, metal binding, pH-dependent stability modulationModulates aggregation of full-length Aβ; low intrinsic propensity to form fibrils alone.
Aβ(16-22) KLVFFAECore recognition sequence, steric zipper formationHigh
Aβ(18-35) VGSNKGAIIGLMVGGVVIAPreserves fibrillar architecture and solution properties of Aβ40High
Aβ(25-35) GSNKGAIIGLMNeurotoxic fragment, forms fibrilsHigh
Aβ(1-42) DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIAFull-length pathogenic peptideVery High

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H48F3N11O13 B6295775 Amyloid b-Protein (1-6) Trifluoroacetate CAS No. 214550-64-8

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N11O11.C2HF3O2/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19;3-2(4,5)1(6)7/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38);(H,6,7)/t17-,20-,21-,22-,23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPBBOOOCLORGQ-QPPIZVESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48F3N11O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Preparation and Comprehensive Characterization of Amyloid B Protein 1 6 Trifluoroacetate

Advanced Peptide Synthesis Techniques for Amyloid β-Protein (1-6)

The chemical synthesis of Aβ(1-6) is typically achieved through a stepwise assembly of amino acids on a solid support, a technique that offers significant advantages in purification and automation. du.ac.inluxembourg-bio.com

Solid-Phase Peptide Synthesis (SPPS) Strategies and Protocols

The most widely used method for synthesizing peptides like Aβ(1-6) is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. du.ac.innih.gov This approach is favored due to its use of milder cleavage conditions compared to older Boc-based methods. nih.gov The synthesis begins with the C-terminal amino acid, Histidine (His), attached to a solid support resin, such as Wang or 2-chlorotrityl resin. researchgate.netuci.edu

The synthesis cycle involves two main steps:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). du.ac.inuci.edu This exposes a free amine group for the next coupling step.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Common activating reagents include aminium-based compounds like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). uci.edu

This cycle is repeated for each amino acid in the sequence (Arg, Phe, Glu, Ala, Asp) until the full Aβ(1-6) peptide chain is assembled. Unlike the synthesis of longer, more hydrophobic Aβ fragments that are plagued by on-resin aggregation, the synthesis of the short and relatively hydrophilic Aβ(1-6) fragment is generally more straightforward. luxembourg-bio.com

StepProcedureReagentsPurpose
Resin SwellingSwell the resin in a suitable solvent for 1 hour.Dimethylformamide (DMF)Prepare the resin for the reaction by allowing solvent to penetrate the polymer matrix.
Fmoc DeprotectionTreat the resin with a piperidine solution for approximately 20-60 minutes.20% Piperidine in DMFRemove the Fmoc protecting group from the N-terminal amino acid. du.ac.inuci.edu
Amino Acid CouplingCouple the next Fmoc-protected amino acid (4-5 equivalents) using an activating agent and a base. Reaction time is typically 1-4 hours.Fmoc-amino acid, HATU, DIPEA or NMM in DMFForm a new peptide bond, extending the peptide chain. uci.edu
WashingWash the resin multiple times after deprotection and coupling steps.DMF, Dichloromethane (DCM)Remove excess reagents and by-products before the next cycle. uci.edu

Cleavage and Deprotection Methodologies Involving Trifluoroacetic Acid (TFA)

Once the synthesis is complete, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups (e.g., Pbf for Arginine, tBu for Aspartic and Glutamic acid) must be removed. thermofisher.com This is accomplished simultaneously by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA). wpmucdn.comwpmucdn.com

During this process, reactive cationic species are generated from the protecting groups. To prevent these from modifying sensitive amino acid residues like Phenylalanine and Arginine, nucleophilic scavengers are added to the TFA to create a "cleavage cocktail". wpmucdn.comwpmucdn.com For a peptide like Aβ(1-6), a standard and effective cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). iris-biotech.de

A typical cleavage cocktail for this peptide would be:

TFA/TIS/H₂O (95:2.5:2.5, v/v/v) iris-biotech.de

The reaction is typically carried out for 2-3 hours at room temperature. luxembourg-bio.com After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried. luxembourg-bio.com The resulting crude peptide is obtained as a trifluoroacetate (B77799) salt because the acidic TFA protonates basic sites on the peptide, such as the N-terminus and the side chains of Arginine and Histidine, leaving the trifluoroacetate anion (CF₃COO⁻) as the counterion. genscript.com

Purification Methodologies and Assessment of Peptide Purity

The crude peptide obtained after cleavage contains various impurities, including deletion sequences and incompletely deprotected peptides. Therefore, a robust purification step is essential to achieve the high purity required for subsequent characterization and use.

RP-HPLC is the gold standard for peptide purification. nih.govresearchgate.netnih.gov This technique separates molecules based on their hydrophobicity. The crude peptide is dissolved in an aqueous solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18 or C4 silica). mdpi.comub.edu A gradient of increasing organic solvent, typically acetonitrile (B52724) (ACN), is used to elute the components. mdpi.com

TFA (0.1%) is almost universally added to both the aqueous (Solvent A) and organic (Solvent B) mobile phases. mdpi.comnih.gov The TFA serves two key purposes: it acts as an ion-pairing agent, sharpening the peaks by masking interactions between the peptide and the silica (B1680970) support, and it ensures the peptide remains solubilized and protonated. nih.gov The peptide is detected by monitoring UV absorbance, typically at 214 or 220 nm. mdpi.com Fractions corresponding to the main peak are collected, analyzed for purity, and then lyophilized to yield the final, highly pure peptide trifluoroacetate salt.

ParameterTypical ConditionPurpose
ColumnPreparative C18 or C4, 5-10 µm particle sizeSeparates peptide from impurities based on hydrophobicity. mdpi.comub.edu
Mobile Phase A0.1% TFA in WaterThe primary aqueous solvent. mdpi.com
Mobile Phase B0.1% TFA in Acetonitrile (ACN)The organic eluent used to create the gradient. mdpi.com
GradientLinear gradient, e.g., 5-60% B over 30-60 minutesGradually increases solvent hydrophobicity to elute bound components.
Flow RateDependent on column size (e.g., 5-20 mL/min for preparative)Controls the speed of separation.
DetectionUV Absorbance at 214 nm or 220 nmMonitors the peptide bond absorbance to generate a chromatogram. mdpi.com

The trifluoroacetate (TFA) anion, remaining from the cleavage and purification steps, plays a significant role in the properties of the final peptide product. genscript.comnih.gov It forms a salt with the positively charged groups on the Aβ(1-6) peptide. This association generally enhances the peptide's solubility in aqueous buffers, which is crucial for preventing aggregation and ensuring the sample is homogeneous. toxicdocs.org

While TFA is beneficial for handling and purification, it's important to recognize that counterions can influence a peptide's secondary structure and biological activity. genscript.comnih.gov For some peptides, TFA has been shown to induce a slight increase in helical structure or interfere with certain cell-based assays. genscript.comnih.gov However, for a short, flexible peptide like Aβ(1-6), the primary effect of the TFA counterion is to maintain solubility and a monomeric, random-coil state, which is often desirable for structural and interaction studies. acs.orgresearchgate.net

Spectroscopic Techniques for Structural and Conformational Analysis

A comprehensive characterization of the synthesized Aβ(1-6) trifluoroacetate is necessary to confirm its identity, purity, and conformational state. A suite of spectroscopic techniques is employed for this purpose.

Mass Spectrometry (MS) and analytical RP-HPLC are indispensable for confirming the primary structure and purity. MS, typically using MALDI-TOF or ESI-MS, verifies that the correct molecular weight has been achieved, confirming a successful synthesis. Analytical HPLC, using a narrower column and a faster gradient than the preparative method, is used to assess the final purity of the peptide, which should ideally be >95%. ub.edu

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light, a CD spectrum can reveal the presence of α-helices, β-sheets, or disordered structures. americanpeptidesociety.orgutexas.edu For a short peptide like Aβ(1-6) in an aqueous buffer, the CD spectrum is expected to be characteristic of a random coil or a polyproline II (PPII) type helix, indicated by a strong negative peak around 195-200 nm. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information at the atomic level. researchgate.netspectralservice.de For a small peptide, 1D and 2D NMR experiments (like TOCSY and NOESY) can be used to confirm the amino acid sequence, verify the integrity of the final product, and provide insights into the peptide's solution conformation and dynamics. nih.govnih.govyoutube.com

TechniqueInformation ProvidedTypical Result for Aβ(1-6) Trifluoroacetate
Mass Spectrometry (MS)Confirms molecular weight and identity.A single major peak corresponding to the calculated mass of the peptide.
Analytical RP-HPLCAssesses purity.A single, sharp chromatographic peak, indicating >95% purity. ub.edu
Circular Dichroism (CD)Determines secondary structure content.Spectrum characteristic of a random coil or polyproline II (PPII) conformation. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR)Confirms primary sequence and provides detailed conformational information.Resonance assignments consistent with the Asp-Ala-Glu-Phe-Arg-His sequence and data indicative of a flexible, unfolded state in solution. nih.govnih.gov
Fourier-Transform Infrared (FTIR) SpectroscopyProvides information on secondary structure through the Amide I band.Analysis can be complicated by an overlapping absorption band from the TFA counterion around 1670 cm⁻¹. genscript.comtoxicdocs.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for evaluating the secondary structure of peptides and proteins in solution. jasco-global.com The method measures the differential absorption of left and right-handed circularly polarized light by chiral chromophores, primarily the peptide backbone amide bonds. The resulting CD spectrum provides a qualitative and quantitative estimation of the proportions of α-helix, β-sheet, β-turn, and random coil structures. jasco-global.comresearchgate.net

For Amyloid β-Protein (1-6) Trifluoroacetate, which has been treated to ensure a monomeric state, the expected conformation in an aqueous buffer is a disordered or random coil structure. This is consistent with studies on longer Aβ fragments, which show the N-terminal domain to be flexible and unstructured. rcsb.orgjst.go.jp A typical CD spectrum for a random coil conformation is characterized by a single, strong negative band (minimum) near 198 nm. researchgate.net In contrast, an α-helical structure would show two negative minima around 208 nm and 222 nm, while a β-sheet structure would display a single negative minimum around 217 nm. jasco-global.combibliotekanauki.pl

It is important to note that the solvent environment can significantly influence peptide conformation. While aqueous solutions promote a random coil structure for monomeric Aβ(1-6), the addition of organic co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can induce α-helical structures in amyloid peptides. nih.gov

Table 1: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

Secondary Structure Wavelength Minima (nm) Wavelength Maxima (nm)
α-Helix ~222, ~208 ~192
β-Sheet ~217 ~195
Random Coil ~198 ~212 (weak)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing atomic-resolution information on the structure, dynamics, and interactions of peptides in solution. For a short, flexible peptide like Aβ(1-6), NMR can definitively characterize its conformational ensemble.

Initial characterization begins with a one-dimensional (1D) ¹H NMR spectrum. For a structurally disordered peptide like Aβ(1-6), the 1D spectrum is expected to show sharp resonance lines with chemical shift values close to those established for random coils, indicating a lack of stable tertiary structure. researchgate.netprotein-nmr.org.uk

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton resonances.

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a single amino acid's spin system, allowing for the identification of each residue type.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (typically <5 Å), regardless of their position in the sequence. For Aβ(1-6) in a random coil state, NOESY spectra would be dominated by sequential (Hαᵢ-HNᵢ₊₁) and intra-residue NOEs, with a notable absence of medium- or long-range NOEs that would signify a stable, folded structure.

Studies on the full-length Aβ peptide confirm that the N-terminal segment (residues 1-10) is highly mobile and lacks persistent structure, which aligns with the expected results for the isolated Aβ(1-6) fragment. jst.go.jp

To simplify complex spectra and facilitate detailed analysis, peptides can be synthesized with isotopic labels, most commonly ¹³C and ¹⁵N.

Uniform Labeling: Synthesizing the peptide with ¹⁵N-labeled amino acids allows for the acquisition of a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This 2D experiment displays one peak for each backbone and sidechain amide group, providing a sensitive fingerprint of the peptide's conformational state and environment. For Aβ(1-6), this would result in six expected backbone peaks (Ala2 to His6, as Asp1 is the N-terminus) plus peaks for the Arg and His sidechains.

Site-Specific Labeling: Incorporating a ¹³C or ¹⁵N label at a single, specific residue (e.g., at Phe4 or His6) allows for focused investigation of that position's local environment and dynamics. nih.gov This approach is particularly useful for probing interactions or subtle conformational changes at a specific site without the complexity of a fully labeled sample.

As previously noted, sample preparation is critical for Aβ studies. The use of trifluoroacetic acid (TFA) to create monomeric, seed-free starting material is a widely adopted strategy to ensure experimental reproducibility. tandfonline.comresearchgate.net The resulting Aβ-trifluoroacetate salt, when dissolved in aqueous buffer, yields a peptide that is predominantly in a random coil state. tandfonline.com

The trifluoroacetate counterion itself can be detected in ¹⁹F NMR spectra and may influence the peptide. Studies have shown that TFA can have specific, context-dependent interactions with peptide residues, particularly aromatics. nih.gov The chemical shifts of the peptide, especially the amide protons, can be sensitive to the solution conditions, including the presence of co-solvents like TFE, which can induce helicity. nih.gov NMR is therefore also a powerful tool to monitor these solvent- and counterion-induced conformational transitions.

Table 2: Expected NMR Characteristics for Aβ(1-6) Trifluoroacetate in a Random Coil State

NMR Parameter Expected Observation Structural Implication
¹H Linewidths Narrow and sharp High mobility, lack of aggregation
Chemical Shifts (¹H, ¹³C) Close to established random coil values researchgate.netnycu.edu.tw Lack of persistent secondary structure
NOESY Cross-Peaks Dominated by sequential (i, i+1) and intra-residue connectivities Absence of a stable tertiary fold
Temperature Coefficients Large values (less negative than -4.5 ppb/K) Amide protons are solvent-exposed, not involved in stable H-bonds

Fluorescence Spectroscopy Approaches (e.g., Intrinsic Tryptophan Fluorescence)

Intrinsic fluorescence spectroscopy measures the light emitted from naturally fluorescent amino acids (fluorophores) within a protein or peptide. springernature.com The primary intrinsic fluorophores are Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). The emission spectrum of these residues is highly sensitive to their local environment, making this technique useful for monitoring conformational changes, folding, and binding events.

The amino acid sequence of Amyloid β-Protein (1-6) is Asp-Ala-Glu-Phe -Arg-His. It notably lacks tryptophan and tyrosine. While it contains a phenylalanine residue at position 4, the fluorescence quantum yield of phenylalanine is very low, and its signal is often weak and difficult to detect, making it generally unsuitable for most protein fluorescence studies. unito.it Therefore, intrinsic fluorescence is not a primary or effective method for characterizing the structure of the Aβ(1-6) fragment. Most fluorescence-based studies of Aβ aggregation rely on extrinsic probes, such as Thioflavin T, or on the synthetic incorporation of a fluorescent label.

Infrared (IR) and Raman Spectroscopy for Peptide Backbone Conformation and Hydrogen Bonding

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for analyzing the secondary structure of peptides by probing the vibrational modes of the polypeptide backbone. nih.govnih.gov

The most informative spectral region for protein secondary structure is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. nih.gov The frequency of this band is highly sensitive to the peptide's conformation and hydrogen-bonding pattern.

A random coil conformation, as expected for monomeric Aβ(1-6), typically exhibits a strong Amide I band centered around 1640–1645 cm⁻¹.

In contrast, the formation of β-sheet structure, which occurs during amyloid aggregation, results in a characteristic shift of the Amide I band to a lower frequency, typically between 1620–1630 cm⁻¹. An additional weaker band around 1695 cm⁻¹ can indicate an antiparallel β-sheet arrangement.

Raman spectroscopy provides complementary information and is particularly advantageous for aqueous samples because the Raman signal from water is weak and does not obscure the Amide I band. nih.gov The Amide III band (1200–1300 cm⁻¹) in Raman spectra is also sensitive to secondary structure. nih.gov For Aβ(1-6) Trifluoroacetate in its monomeric form, both IR and Raman spectra would be expected to display features consistent with a disordered, random coil state.

Table 3: Characteristic Vibrational Frequencies (Amide I) for Peptide Secondary Structures

Secondary Structure Typical Amide I Band Position (cm⁻¹)
α-Helix 1650–1658
β-Sheet 1620–1640 (strong), ~1695 (weak, antiparallel)
Random Coil 1640–1645
β-Turn 1660–1685

Biophysical Characterization of Amyloid b-Protein (1-6) Aggregation Propensity

A variety of biophysical techniques are employed to study the aggregation behavior of Amyloid b-Protein (1-6) Trifluoroacetate, from the kinetics of fibril formation to the morphological details of the resulting aggregates.

Thioflavin T (ThT) Fluorescence Assays for Fibril Formation Kinetics

Thioflavin T (ThT) is a fluorescent dye widely used to monitor the formation of amyloid fibrils in vitro. acs.orgnih.gov When ThT binds to the cross-β-sheet structure characteristic of amyloid fibrils, its fluorescence emission intensity increases significantly. acs.orgnih.gov This property allows for real-time tracking of the aggregation process.

The kinetics of Aβ aggregation, as monitored by ThT fluorescence, typically follow a sigmoidal curve characterized by a lag phase, an elongation or growth phase, and a plateau phase. acs.orgnih.gov The lag phase represents the initial nucleation events, where monomers slowly associate to form oligomeric seeds. The elongation phase is characterized by the rapid addition of monomers to these seeds, leading to fibril growth. Finally, the plateau phase is reached when the concentration of monomers is depleted, and the fibril mass reaches a steady state.

The duration of the lag phase is highly dependent on the initial concentration of the Aβ peptide. nih.gov Studies have shown that for Aβ(M1-42), the lag time is strongly influenced by the total peptide concentration, indicating that the initial monomer concentration is a critical factor in the kinetics of aggregation. nih.gov It is important to note that ThT primarily detects fibrillar structures and may not be sensitive to early-stage, soluble oligomers. acs.org Therefore, other techniques are often used in conjunction with ThT assays to provide a more complete picture of the aggregation pathway.

The concentration of ThT itself can also influence the observed aggregation kinetics. For reliable and quantitative measurements, ThT concentrations are typically recommended to be in the range of 10-20 µM for kinetic studies and up to 50 µM for quantifying pre-formed fibrils. nih.govroyalsocietypublishing.org

Table 1: Parameters from ThT Fluorescence Assay for Aβ Aggregation

ParameterDescriptionTypical Observation
Lag Time The time before a significant increase in fluorescence is observed, corresponding to the nucleation phase.Strongly dependent on the initial peptide concentration. nih.gov
Elongation Rate The maximum slope of the sigmoidal curve, representing the rate of fibril growth.Varies with peptide concentration and solution conditions.
Plateau Fluorescence The maximum fluorescence intensity reached, corresponding to the final amount of amyloid fibrils.Linearly correlates with the concentration of amyloid fibrils. nih.gov

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) for Aggregate Morphology and Size

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to visualize the morphology and size of amyloid aggregates at the nanoscale. acs.orgacs.org These methods provide direct evidence of fibril formation and can reveal details about the structure of different aggregate species, from early oligomers to mature fibrils. acs.orgpnas.org

TEM analysis of in vitro-grown Aβ fibrils often reveals elongated, twisted structures. acs.orgnih.gov For instance, Aβ(1-42) fibrils grown under quiescent conditions have been observed as separate, twisted fibrils with varying thicknesses. acs.org The morphology of these fibrils can be influenced by the conditions under which they are formed. researchgate.net

AFM provides three-dimensional topographical information about the sample surface, allowing for the determination of the height, width, and length of individual aggregates. acs.orgwikipedia.org AFM studies have shown that early-stage Aβ oligomers are often small, spherical structures. acs.org As aggregation progresses, these oligomers can assemble into protofibrils and eventually mature fibrils, which appear as long, unbranched filaments. pnas.org The detailed architecture of these fibrils, including the number and arrangement of protofilaments, can also be investigated using high-resolution AFM. nih.gov

Table 2: Morphological Characteristics of Aβ Aggregates by TEM and AFM

Aggregate TypeTypical MorphologyImaging TechniqueReference
Oligomers Small, spherical or granular structuresAFM acs.org
Protofibrils Short, curvilinear filamentsTEM, AFM pnas.org
Mature Fibrils Long, unbranched, often twisted filamentsTEM, AFM acs.orgnih.gov

Dynamic Light Scattering (DLS) for Aggregate Size Distribution and Hydrodynamic Radius

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and hydrodynamic radius (R_H) of particles in solution. plos.orgbiorxiv.org It works by analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. plos.org DLS is particularly useful for monitoring the early stages of aggregation, as it can detect the formation of oligomers and larger aggregates in real-time. researchgate.net

In studies of Aβ aggregation, DLS can provide information on the distribution of different-sized species present in a sample at various time points. researchgate.net For example, at the beginning of an aggregation reaction, DLS might show a population of small particles corresponding to monomers and small oligomers. nih.gov As aggregation proceeds, the appearance of larger particles, indicating the formation of higher-order oligomers and protofibrils, can be observed. researchgate.netnih.gov

It is important to note that DLS measures the apparent hydrodynamic radius, and the scattering intensity is proportional to the molecular weight of the particles. nih.gov This means that even a small number of large aggregates can dominate the scattering signal. nih.gov Therefore, DLS results are often interpreted in conjunction with data from other techniques, such as SEC and electron microscopy, to obtain a more accurate understanding of the aggregate population. plos.orgnih.gov

Table 3: DLS Data for Aβ Aggregation States

Aggregation StateTypical Hydrodynamic Radius (R_H)NotesReference
Monomer ~1-2 nmRepresents the initial, unaggregated state of the peptide. nih.gov
Early Oligomers Broad distribution, often centered around 10 nmIndicates the formation of small, soluble aggregates. researchgate.net
Larger Aggregates/Protofibrils > 20 nmSignifies the progression to larger, more complex structures. nih.gov

Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) for Oligomerization States and Mass Determination

Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) is a powerful technique for characterizing the size, shape, and interactions of macromolecules in solution. nih.govbeckman.com In the context of amyloid research, SV-AUC is used to determine the distribution of oligomeric species and their molecular weights. nih.govnih.gov This method provides valuable insights into the early oligomerization events that precede fibril formation.

During an SV-AUC experiment, the sample is subjected to a strong centrifugal force, causing the molecules to sediment at a rate dependent on their size, shape, and density. By monitoring the sedimentation process over time, a distribution of sedimentation coefficients can be obtained. beckman.com This distribution can then be used to identify and quantify the different oligomeric states present in the sample, from monomers and dimers to larger assemblies. nih.gov

For example, SV-AUC analysis of Aβ peptides has revealed the presence of various low-molecular-weight oligomers in equilibrium. nih.gov Furthermore, the technique can be used to monitor the kinetics of fibril formation by observing the depletion of monomeric and oligomeric species over time. nih.gov The ability of SV-AUC to resolve different amyloid species makes it a crucial tool for understanding the complex aggregation pathways of Aβ. nih.gov

Table 4: Oligomerization States of Aβ Determined by SV-AUC

Oligomer StateApparent Molecular Weight (kDa)SignificanceReference
Monomer/Dimer ~4-9 kDaRepresents the basic building blocks of aggregation. nih.gov
Pentamer/Hexamer ~20-30 kDaIdentified as key intermediates in Aβ42 assembly.
Higher-order Oligomers > 30 kDaIndicate further assembly towards protofibrils. nih.gov

Microfluidic-Based Approaches for Real-time Aggregation Monitoring

Microfluidic technologies offer several advantages for studying amyloid aggregation, including the use of small sample volumes, precise control over experimental conditions, and the ability to perform high-throughput analysis. cam.ac.ukrsc.org These "lab-on-a-chip" platforms can be used to monitor the aggregation process in real-time and to investigate the effects of various factors, such as fluid shear stress and the presence of inhibitors, on fibril formation. cam.ac.ukmdpi.com

One of the key benefits of microfluidics is the ability to confine the aggregation reaction to a small volume. cam.ac.uk This confinement can accelerate the aggregation process and allows for the observation of rare events, such as primary nucleation. cam.ac.uk By integrating microfluidic devices with various detection methods, such as fluorescence microscopy or electrochemical sensors, researchers can continuously monitor the formation of aggregates over time. rsc.orgnih.gov

Microfluidic platforms have been used to study the aggregation of Aβ under conditions that mimic the physiological environment, such as in the presence of flow. rsc.org These studies have shown that fluid shear stress can influence the morphology of the resulting aggregates. cam.ac.uk Furthermore, microfluidic devices can be used to screen for potential inhibitors of Aβ aggregation in a high-throughput manner. mdpi.com The versatility of microfluidic approaches makes them a valuable tool for gaining a deeper understanding of the molecular mechanisms of amyloid formation. mdpi.comfrontiersin.org

Table 5: Advantages of Microfluidic Approaches for Studying Aβ Aggregation

FeatureAdvantageApplication
Small Sample Volume Reduces reagent consumption and allows for analysis of precious samples.High-throughput screening of aggregation inhibitors. mdpi.com
Precise Control Enables fine-tuning of experimental parameters like temperature and flow rate.Investigating the effect of environmental factors on aggregation. mdpi.com
Real-time Monitoring Allows for continuous observation of the aggregation process.Studying the kinetics of fibril formation. rsc.org
Confinement Can accelerate aggregation and facilitate the study of early events.Probing primary nucleation and oligomer formation. cam.ac.uk

Electrophoretic Methods for Purity and Assembly State Assessment

Electrophoretic techniques, such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), are widely used to assess the purity of Aβ peptide preparations and to analyze the distribution of different assembly states. nih.govnih.gov These methods separate molecules based on their size, allowing for the visualization of monomers, oligomers, and larger aggregates.

For purity assessment, Aβ samples are typically run on an SDS-PAGE gel, and the presence of any contaminating proteins can be detected by staining. nih.gov To analyze the assembly state, Aβ oligomers can be stabilized by cross-linking before electrophoresis, which prevents their dissociation during the experiment. nih.gov This allows for the separation and visualization of discrete oligomeric species, from dimers and trimers up to larger multimers. nih.gov

The combination of cross-linking and SDS-PAGE has been instrumental in elucidating the oligomerization pathways of different Aβ isoforms. nih.gov For example, this approach has revealed that Aβ40 and Aβ42 oligomerize through distinct pathways, with Aβ42 showing a greater propensity to form higher-order oligomers.

In addition to SDS-PAGE, other electrophoretic techniques, such as native PAGE and two-dimensional gel electrophoresis, can also provide valuable information about the assembly state of Aβ. These methods, often used in conjunction with Western blotting for specific detection, are essential tools for characterizing the heterogeneous population of Aβ aggregates. nih.gov

Capillary Electrophoresis (CE) Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been effectively employed to study amyloid-β peptides. It is particularly useful for analyzing the purity of synthetic peptides, monitoring aggregation processes, and studying the interactions of Aβ with other molecules. CE methods have been developed to measure Aβ peptides in biological fluids and to understand the aggregation process of both Aβ(1-40) and Aβ(1-42). nih.gov

In a typical CE setup for Aβ analysis, a fused-silica capillary is used. The separation is based on the differential migration of charged molecules in an electric field. For Aβ peptides, the buffer system is critical. A common approach involves the use of phosphate (B84403) buffers at a physiological pH of 7.4. nih.gov To enhance separation and prevent the peptide from sticking to the capillary walls, the capillary can be coated with a neutral, hydrophilic polymer. nih.gov

Detection is often carried out using ultraviolet (UV) absorbance at a wavelength around 214 nm, which is characteristic of the peptide bond. More sensitive detection can be achieved by labeling the peptide with a fluorescent dye and using laser-induced fluorescence (LIF) detection. acs.org This method has been reported to detect synthetic labeled Aβ peptides at the attomole level. acs.org

CE has been successfully used to separate different oligomeric species of Aβ. For instance, studies on Aβ(1-42) have shown the ability of CE to separate monomers from various oligomeric forms. nih.gov While specific studies on the Aβ(1-6) fragment are not widely documented, the principles and methodologies applied to longer fragments are directly applicable. A hypothetical CE analysis of a freshly prepared solution of Amyloid β-Protein (1-6) Trifluoroacetate would be expected to show a single sharp peak, indicating a high degree of purity and a monomeric state. Over time, as the peptide aggregates, one might observe the appearance of additional, broader peaks corresponding to dimers, trimers, and other small oligomers.

Below is an illustrative data table summarizing typical CE conditions used for the analysis of amyloid-β peptides.

ParameterConditionRationale
Capillary Fused-silica, 50 µm i.d., 30-50 cm lengthProvides a high surface area-to-volume ratio for efficient heat dissipation.
Buffer 100 mM Sodium Phosphate, pH 7.4Mimics physiological conditions and maintains the charge state of the peptide. nih.gov
Voltage 15-25 kVDrives the electrophoretic separation.
Temperature 25 °CControlled temperature ensures reproducible migration times.
Detection UV absorbance at 214 nm or LIFUV detection is standard for peptides; LIF offers higher sensitivity for labeled peptides. acs.org
Injection Hydrodynamic (pressure) injectionIntroduces a small, well-defined plug of the sample into the capillary.

Gel Electrophoresis (e.g., Native PAGE, SDS-PAGE)

Gel electrophoresis is a fundamental technique for the separation and characterization of proteins and peptides based on their size, charge, and conformation. For amyloid-β peptides, both native polyacrylamide gel electrophoresis (PAGE) and sodium dodecyl sulfate-PAGE (SDS-PAGE) are commonly used.

Native PAGE separates proteins in their folded state, preserving their native structure and interactions. This technique can be useful for studying the non-covalent oligomerization of Aβ(1-6). However, the small size of the Aβ(1-6) peptide may make it challenging to resolve on standard native gels.

SDS-PAGE is the most prevalent electrophoretic method for determining the size of Aβ oligomers. nih.gov In this technique, the anionic detergent SDS is used to denature the peptides and impart a uniform negative charge. This allows for separation based primarily on molecular weight. A modification of the standard Laemmli SDS-PAGE system, often using Tris-Tricine buffer systems, is required for the effective separation of small peptides like Aβ fragments. nih.govmdpi.com These systems are optimized for resolving proteins in the low molecular weight range.

For the analysis of Aβ(1-6), a high-percentage polyacrylamide gel (e.g., 16%) or a gradient gel (e.g., 4-12%) would be appropriate. nih.govacs.org After electrophoresis, the separated peptides can be visualized using various staining methods, such as Coomassie Brilliant Blue or silver staining, the latter being more sensitive. nih.govnih.gov For even higher sensitivity and specificity, Western blotting can be performed. This involves transferring the separated peptides from the gel to a membrane (e.g., nitrocellulose or PVDF) and then probing with an antibody specific to the Aβ(1-6) sequence. nih.govacs.org

Research on longer Aβ fragments has demonstrated the ability of SDS-PAGE to resolve monomers, dimers, trimers, and even larger oligomers. nih.govacs.org For Aβ(1-6), a freshly prepared sample would be expected to run as a single band corresponding to its monomeric molecular weight (approximately 0.7 kDa). Samples that have been incubated to promote aggregation would likely show a ladder of bands corresponding to multiples of the monomeric weight.

The following table provides an example of a Tris-Tricine SDS-PAGE system that could be adapted for the analysis of Amyloid β-Protein (1-6) Trifluoroacetate.

ComponentCompositionFunction
Separating Gel 16% Acrylamide/Bis-acrylamide, 1 M Tris, 0.1% SDS, pH 8.45High gel concentration for resolving small peptides.
Stacking Gel 4% Acrylamide/Bis-acrylamide, 0.5 M Tris, 0.1% SDS, pH 6.8Concentrates the sample into a sharp band before it enters the separating gel.
Cathode Buffer 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25Upper running buffer. mdpi.com
Anode Buffer 0.2 M Tris-HCl, pH 8.9Lower running buffer. mdpi.com
Sample Buffer 50 mM Tris-HCl, 4% SDS, 12% glycerol (B35011), 0.01% Coomassie Blue G-250Denatures the peptide and provides density for loading.
Staining Silver Stain or Western BlotVisualization of the separated peptide bands. nih.govnih.gov

In some instances, for very large, SDS-resistant aggregates, agarose (B213101) gel electrophoresis has been utilized as the pore size of polyacrylamide gels may be too small to allow their entry and separation. researchgate.net

Conformational Landscape and Dynamics of Amyloid B Protein 1 6 Trifluoroacetate

Intrinsic Conformational Preferences in Aqueous and Organic Solutions

The Aβ(1-6) fragment, as part of the larger N-terminal domain, is intrinsically disordered and highly flexible in aqueous solutions at neutral pH. mdpi.compsu.edu As a monomer, it does not adopt a single, stable three-dimensional structure but rather exists as a dynamic ensemble of conformations. Molecular dynamics (MD) simulations of the slightly longer but representative Aβ(1-16) fragment in aqueous solution indicate that the peptide predominantly exists in a random coil state, but with a significant propensity to sample other structures. psu.edu

In contrast, the solvent environment dramatically influences these conformational preferences. Organic solvents, particularly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known to induce and stabilize α-helical structures in amyloid peptides. researchgate.net While monomeric Aβ is mainly unstructured in an aqueous environment, apolar solvents promote a folded, α-helical state. researchgate.net This transition is a key feature used in many biophysical studies to prepare monomeric, disaggregated peptide solutions before initiating aggregation assays.

Table 1: Secondary Structure Content of Aβ N-Terminal Region in Different Solvent Environments Data derived from molecular dynamics simulations and spectroscopic studies of N-terminal Aβ fragments like Aβ(1-16) as a proxy for Aβ(1-6).

Solvent System Predominant Conformation α-Helix Content (%) β-Sheet/Strand (%) Random Coil / Turn (%) Reference
Aqueous Solution (Neutral pH) Random Coil / Flexible ~25% Low ~75% psu.edu
HFIP/Water (High HFIP) α-Helix High Low Low researchgate.net
Aqueous Solution (Acidic pH) Extended / β-Strand Prone Low Increased Propensity High acs.org

Role of Solvent Environment and pH on Conformational Stability and Transitions

The conformational landscape of Aβ(1-6) is highly sensitive to changes in its physicochemical environment, most notably pH. The fragment contains several ionizable residues: an N-terminal amino group, the side chains of Aspartic Acid (D1), Glutamic Acid (E3), Arginine (R5), and Histidine (H6). The protonation states of these residues dictate the intramolecular and intermolecular electrostatic interactions, which in turn govern conformational stability.

At physiological pH (~7.4), the acidic residues (D1, E3) are deprotonated (negatively charged) and the basic arginine (R5) is protonated (positively charged), while the histidine (H6) is near its pKa (~6.7), meaning it can exist in both neutral and protonated states. nih.gov As the pH is lowered, the acidic residues become protonated and neutralized. This reduction in net negative charge decreases electrostatic repulsion and can promote a "gain of function" that enhances the stability of fibrils formed by the full-length peptide. nih.gov Specifically, acidic pH has been shown to trigger the refolding of Aβ fragments into more extended, β-strand conformations that are precursors to macroscopic assembly. acs.org The aggregation rate for full-length Aβ is maximal in a pH range of 5.0-6.0, where β-sheet conformations are most likely to form. researchgate.net Conversely, very acidic conditions (pH 1-4) can favor helical structures. researchgate.net

Table 2: Influence of pH on Ionizable Residues and Conformational Propensity of Aβ(1-6)

pH Condition Protonation State of Key Residues Net Charge (Approx.) Resulting Conformational Propensity Reference
Neutral (~7.4) D1(-), E3(-), R5(+), H6(0/+) ~0 to -1 Flexible, random coil nih.gov
Mildly Acidic (5.0-6.0) D1(-/0), E3(-/0), R5(+), H6(+) ~+1 to +2 Increased β-sheet propensity researchgate.netacs.org
Acidic (<4.0) D1(0), E3(0), R5(+), H6(+) +2 Increased α-helix propensity researchgate.net

Conformational Changes as Precursors to Self-Assembly and Aggregation

Studies on Aβ fragments show that this process is highly dependent on environmental conditions like concentration and pH. acs.org A conformational change toward a higher β-sheet content is a hallmark of the aggregation pathway. nih.gov While the Aβ(1-6) fragment does not form the core of the amyloid fibril, its conformational flexibility and interactions are crucial for the initial dimerization and oligomerization steps of the full peptide. nih.govmdpi.com For instance, the enhanced stability of fibrils at low pH is directly attributed to a gain-of-function mechanism involving the N-terminal region. nih.gov Therefore, the conformational shifts within the Aβ(1-6) sequence, driven by environmental cues like pH, act as an early, controlling step in the larger self-assembly cascade.

The Impact of the Trifluoroacetate (B77799) Counterion on Peptide Conformation and Dynamics

Peptides synthesized via solid-phase methods are typically purified using reversed-phase HPLC, where trifluoroacetic acid (TFA) is the most common ion-pairing agent. acs.org Consequently, the final lyophilized peptide is obtained as a trifluoroacetate salt, where the negatively charged TFA counterion is associated with positively charged sites on the peptide. For Aβ(1-6) at neutral or acidic pH, these sites include the N-terminal amine, the arginine side chain (R5), and the protonated histidine side chain (H6).

TFA is not an innocent or inert counterion; it can significantly influence the peptide's physicochemical properties and conformational behavior. The presence of the trifluoroacetate counterion has been shown to affect the aggregation kinetics of full-length Aβ. mdpi.com Specifically, studies have observed that the TFA salt of Aβ can form an α-helical intermediate during the transition to β-sheets and fibrils, a pathway not seen with the chloride (HCl) salt. This suggests that the TFA counterion can stabilize transient helical conformations. While direct studies on the Aβ(1-6) fragment are limited, the strong ion pairing between TFA and the multiple positive charges on this peptide likely impacts its conformational ensemble and dynamics in solution.

Characterization of Monomeric and Oligomeric Conformations

Monomeric Conformation: The monomeric form of Aβ(1-6) in aqueous solution is best described as conformationally heterogeneous. Spectroscopic and simulation studies on the N-terminal domain of Aβ reveal a dynamic structure that lacks persistent long-range order. mdpi.compsu.edu While predominantly characterized as a random coil, the monomer can transiently adopt more ordered structures. Molecular dynamics simulations of the Aβ(1-16) fragment showed that it can exist with up to 25% helical content. psu.edu Furthermore, structural studies of an antibody-bound Aβ(1-16) peptide revealed that the N-terminal region adopted a distinct coiled conformation, highlighting the peptide's ability to conform to various binding partners. nih.gov

Oligomeric Conformation: The Aβ(1-6) fragment does not readily form stable oligomers on its own. Its role is primarily in mediating the initial self-association of the full-length Aβ peptide. Structural models of Aβ dimers and small oligomers indicate that the N-terminal region, including the 1-6 sequence, often participates in the dimerization interface but remains more flexible and solvent-exposed compared to the C-terminal and central hydrophobic regions that form the stable β-sheet core. mdpi.compsu.edu In these early oligomeric assemblies, the Aβ(1-6) region is conformationally dynamic and accessible, which is consistent with this region being a primary target for many therapeutic antibodies. nih.gov

Mechanisms of Amyloid B Protein 1 6 Aggregation and Self Assembly

Factors Influencing Aggregation Kinetics and Thermodynamics

Role of Cosolutes, Chaotropes, and Crowding Agents

The environment in which a peptide exists is critical to its aggregation behavior. The cellular environment is densely packed with a variety of molecules, including proteins, nucleic acids, and polysaccharides, which can occupy up to 40% of the total volume. nih.gov This phenomenon, known as macromolecular crowding, along with the presence of smaller molecules (cosolutes and chaotropes), can significantly alter the kinetics and thermodynamics of peptide aggregation. nih.govnih.gov

Cosolutes and Crowding Agents: These molecules can influence aggregation through several mechanisms, including the excluded volume effect, changes in solvent viscosity, and direct chemical interactions. nih.gov

Excluded Volume Effect: Macromolecular crowding agents, by their sheer volume, reduce the space available to the peptide, which entropically favors more compact states. This can stabilize folded monomers or promote the association of peptides into aggregates, as the formation of a complex reduces the total excluded volume. nih.gov This effect is predicted to accelerate aggregation.

Solvent-Mediated Interactions: The chemical nature of cosolutes plays a crucial role that cannot be explained by crowding alone. nih.govplos.org Studies on model amyloid peptides have shown that different types of cosolutes can have opposing effects on aggregation kinetics. For example, polyols like sorbitol and glycerol (B35011) have been observed to increase the lag time for fibril formation, effectively slowing down the initial nucleation step. nih.govresearchgate.net In contrast, polymers like polyethylene (B3416737) glycols (PEGs) showed a negligible effect on the nucleation process of the same model peptide. nih.govplos.org This suggests that specific interactions between the cosolute and the various peptide species (monomers, oligomers, fibrils) are critical.

Chaotropes: Chaotropic agents, such as guanidine (B92328) hydrochloride, disrupt the structure of water and can denature proteins. At low concentrations, they can paradoxically enhance aggregation by promoting partially unfolded, aggregation-prone conformations. researchgate.net At higher concentrations, they typically inhibit aggregation by fully denaturing the peptide and disrupting the non-covalent interactions necessary for self-assembly.

The table below summarizes findings from a study on a model β-hairpin peptide, illustrating how different cosolutes can modulate aggregation kinetics.

Cosolute TypeExampleEffect on Nucleation Lag Time (tlag)Effect on Fibril Mass at EquilibriumPrimary Proposed Mechanism
PolyolsSorbitol, GlycerolIncreased (Slower Nucleation)IncreasedSolvent-mediated interactions, stabilization of certain conformations. nih.govresearchgate.net
PolymersPolyethylene Glycols (PEGs)Negligible Effect-Excluded volume effects may be counteracted by other factors. nih.gov
ChaotropesGuanidine Hydrochloride (low conc.)Decreased (Faster Nucleation)-Induces aggregation-prone conformations. researchgate.net

Seeding Effects on Aggregation Kinetics

Amyloid formation is typically a nucleation-dependent polymerization process. nih.govfrontiersin.org This process consists of a slow, thermodynamically unfavorable "lag phase" where monomers slowly form unstable oligomers until a stable "nucleus" or "seed" is formed. Once a seed is present, it acts as a template for the rapid addition of other monomers, leading to an exponential growth phase and fibril elongation. nih.govwjarr.com

Homologous Seeding: This occurs when the seeds are composed of the same peptide that is being aggregated. nih.gov For example, Aβ(1-40) fibrils can seed the aggregation of Aβ(1-40) monomers. This process is generally very efficient as the seed provides a perfect template for the incoming monomers.

Heterologous (or Cross-) Seeding: This involves a seed of one type of amyloidogenic protein accelerating the aggregation of a different protein. nih.govpnas.org This phenomenon is of significant biological interest as it suggests a mechanism for the co-localization of different amyloid pathologies. The efficiency of cross-seeding depends on the structural compatibility between the seed and the monomer. frontiersin.orgacs.org For instance, it has been shown that amyloidogenic peptides with homologous sequences can cross-seed each other, altering both the kinetics and the final fibril structure. acs.org While not specifically documented for Aβ(1-6), it is plausible that it could participate in cross-seeding with longer Aβ peptides or other amyloid proteins that share structural similarities.

The table below illustrates the key phases of amyloid aggregation and the impact of seeding.

Aggregation ConditionLag PhaseElongation PhaseKey Characteristic
Unseeded (Spontaneous)Present and often lengthyRapid growth after lag phaseRate is limited by primary nucleation. nih.gov
SeededAbsent or significantly shortenedBegins almost immediatelyBypasses the primary nucleation barrier. frontiersin.org

Assembly into Higher-Order Structures (e.g., Fibrils, Nanostructures)

The self-assembly of amyloid peptides into highly organized structures is a defining feature of this class of proteins. While large, insoluble fibrils are the most recognized structures, the assembly process involves a hierarchy of species, including soluble oligomers, protofibrils, and a variety of other nanostructures. wjarr.comnih.gov

Research has demonstrated that even very short peptide fragments, some as short as 4-7 amino acids, can act as the core amyloidogenic sequence and are sufficient to form fibrils with the characteristic cross-β sheet structure. frontiersin.org These core sequences are believed to drive the folding and aggregation of the entire protein. frontiersin.org

Fibrils: The canonical amyloid structure is the fibril, a long, unbranched filament typically 7-10 nm in diameter. nih.gov These fibrils are rich in β-sheet structures, where the β-strands are oriented perpendicular to the fibril axis. nih.gov

Nanostructures: Beyond fibrils, short amyloidogenic peptides have been shown to form a diverse array of self-assembled nanostructures, including nanotubes, nanospheres, and hydrogels. nih.gov For example, a dipeptide from the central region of Aβ has been used as a template to form metal nanowires. The ability to form these structures depends on the peptide sequence and the assembly conditions (e.g., pH, concentration). nih.gov The Aβ(1-6) sequence (DAEFRH) contains both charged (Asp, Glu, Arg, His) and aromatic (Phe) residues, which could mediate the electrostatic and hydrophobic interactions necessary for self-assembly. frontiersin.orgfrontiersin.org

The process of forming these higher-order structures is a stepwise molecular self-assembly driven by non-covalent forces, primarily hydrogen bonding which stabilizes the cross-β core, and hydrophobic and electrostatic interactions between amino acid side chains. frontiersin.org While Aβ(1-6) is a known epitope for antibodies targeting soluble oligomers of Aβ42, its own capacity to independently form fibrils and other nanostructures requires further specific investigation. glpbio.com

Interactions of Amyloid B Protein 1 6 Trifluoroacetate with Biological and Synthetic Environments

Interaction with Lipid Membranes and Model Bilayers

The cell membrane is a primary site of interaction for Aβ peptides, acting as a catalytic surface that can accelerate aggregation. acs.org The initial binding events are largely governed by the physicochemical properties of both the peptide and the lipid bilayer. The Aβ(1-6) fragment, being part of the hydrophilic N-terminus of the full-length peptide, is crucial for the initial electrostatic attraction to the membrane surface. mdpi.com

The binding of Aβ peptides to lipid membranes is a multi-step process initiated by the adsorption of the peptide onto the membrane surface, followed by potential insertion into the lipid bilayer. mdpi.com For the Aβ(1-6) fragment, the primary binding mechanism is driven by electrostatic interactions between the charged residues of the peptide and the lipid headgroups of the membrane. mdpi.com The N-terminal region of Aβ contains several charged amino acids that can interact with negatively charged lipid components, such as phosphatidylserine (B164497) and gangliosides, which are often enriched in neuronal cell membranes. mdpi.comrsc.org

While specific kinetic data for the Aβ(1-6) fragment alone is sparse, studies on longer Aβ fragments consistently show that the N-terminal region mediates the initial, rapid, and reversible binding to the membrane. This initial electrostatic tethering increases the local concentration of the peptide at the membrane surface, a critical step for subsequent aggregation. nih.gov Molecular dynamics simulations suggest that once this initial contact is made, the peptide is unlikely to detach and may induce conformational changes. acs.org The kinetics of this process are significantly influenced by the lipid composition of the bilayer.

The composition of the lipid membrane has a profound effect on the behavior of Aβ peptides. acs.org The presence of anionic lipids and cholesterol can significantly modulate the binding affinity and subsequent conformational changes of Aβ. acs.org For instance, ganglioside clusters, particularly GM1, are known to act as nucleation sites for Aβ aggregation, and the initial interaction is mediated by the N-terminal region of the peptide. acs.org

Membranes with a higher content of negatively charged lipids will more strongly attract the positively charged N-terminal domain of Aβ, including the (1-6) sequence. rsc.org This interaction can induce a conformational change in the peptide, often from a random coil to a more ordered structure, which can be a prerequisite for aggregation. nih.gov While the short Aβ(1-6) fragment itself is not expected to form extensive β-sheet structures, its binding can alter the local membrane environment, potentially creating a favorable interface for the recruitment and aggregation of other Aβ peptides. nih.gov Studies have shown that membrane-bound Aβ can recruit further peptides from the solution, highlighting the catalytic role of the membrane in fibrillogenesis. nih.gov

Table 1: Influence of Membrane Components on Aβ Interactions

Membrane ComponentRole in Aβ InteractionConsequence for Aβ(1-6)
Anionic Lipids (e.g., Phosphatidylserine) Mediate electrostatic attraction with positively charged Aβ residues. mdpi.comrsc.orgEnhances initial binding of the N-terminal fragment to the membrane surface.
Gangliosides (e.g., GM1) Act as specific binding sites and nucleation centers for Aβ aggregation. acs.orgThe (1-6) region likely participates in the initial recognition and binding to ganglioside clusters.
Cholesterol Modulates membrane fluidity and can increase the primary nucleation rate of Aβ. acs.orgacs.orgChanges in membrane properties due to cholesterol can affect the binding kinetics and stability of the Aβ(1-6)-membrane interaction.
Sphingomyelin Binds Aβ peptides on the cell surface, initiating the fibrillization process. mdpi.comThe N-terminal fragment may be involved in the initial contact with sphingomyelin-rich domains.

Interaction with Chaperone Proteins and Protein Quality Control Systems (as a model for amyloid protein folding)

Molecular chaperones are a crucial part of the cell's protein quality control system, tasked with assisting in proper protein folding and preventing the aggregation of misfolded proteins. frontiersin.org Several chaperone proteins, including members of the heat shock protein (HSP) family like Hsp70 and Hsp90, have been shown to interact with Aβ peptides, attempting to mitigate their aggregation and toxicity. nih.gov

While direct studies on the interaction between the Aβ(1-6) fragment and chaperones are limited, this short peptide can serve as a model for understanding the initial recognition events. Chaperones often recognize exposed hydrophobic or charged regions of misfolded proteins. bohrium.com The Aβ(1-6) sequence, with its charged residues, could be an initial contact point for certain chaperones. Studies using the nematode C. elegans as a model system have identified several chaperone proteins that co-immunoprecipitate with intracellular Aβ, suggesting an early and direct interaction in a living organism. pnas.org These chaperones, including small heat shock proteins, were found to colocalize with Aβ deposits. pnas.orgcapes.gov.br The interaction of chaperones with the N-terminal region of Aβ may represent a primary defense mechanism to prevent the peptide from proceeding down the aggregation pathway.

Interactions with Metal Ions and Other Biomolecules (e.g., Glycosaminoglycans)

The N-terminal region of Aβ is a well-established metal-binding domain. dtu.dk Dysregulation of metal ion homeostasis, particularly of copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), is strongly implicated in Alzheimer's disease pathology. nih.govacs.org These metal ions can bind to Aβ and significantly influence its aggregation, structure, and neurotoxicity. mdpi.com The Aβ(1-6) fragment, containing a histidine residue (His6), is a key part of the copper and zinc binding sites. mdpi.commedchemexpress.com The binding of these metal ions can induce conformational changes in the peptide, accelerating its aggregation and the formation of toxic oligomeric species. acs.org

Table 2: Metal Ion Interactions with the N-Terminal Region of Aβ

Metal IonKey Residues in Aβ N-TerminusEffect on Aggregation
Copper (Cu²⁺) His6, His13, His14 mdpi.comAccelerates aggregation, can form intermolecular bridges. mdpi.com
Zinc (Zn²⁺) His6, His13, His14 mdpi.comPromotes rapid aggregation, often leading to amorphous aggregates rather than ordered fibrils. nih.gov
Iron (Fe³⁺) Binds to Aβ, but with less specific coordination than Cu²⁺ and Zn²⁺.Can induce Aβ precipitation and is associated with oxidative stress. acs.org

In addition to metal ions, Aβ peptides interact with glycosaminoglycans (GAGs), which are long, negatively charged polysaccharides found in the extracellular matrix. nih.govresearchgate.net GAGs, such as heparan sulfate (B86663), are consistently found associated with amyloid plaques. researchgate.net The interaction between GAGs and Aβ is primarily electrostatic, involving the positively charged residues in the N-terminal region of the peptide and the sulfate and carboxylate groups of the GAGs. nih.govcdnsciencepub.com This interaction can act as a template, accelerating the conformational transition of Aβ to a β-sheet-rich structure and promoting fibril formation. researchgate.net The Aβ(1-6) fragment, with its positive charge at physiological pH, is likely a key contributor to this initial electrostatic binding with GAGs. acs.orgnih.gov

Interactions with Solid Surfaces and Biomaterials

The interaction of Aβ peptides with various surfaces is of great interest for both understanding the fundamental principles of amyloid formation and for the design of biocompatible materials. Surfaces can act as catalysts for protein aggregation by increasing the local concentration of peptides and providing a template for conformational changes. mdpi.com

The properties of the surface, such as hydrophobicity, charge, and topography, play a critical role in mediating these interactions. researchgate.net Studies have shown that hydrophobic surfaces can promote the adsorption of Aβ and induce a conformational change towards a β-sheet structure. mdpi.com For instance, Aβ peptides adsorbed on a hydrophobic Teflon surface were shown to transition from a β-sheet to an α-helical conformation, and then back to a β-sheet structure as the surface became more crowded. mdpi.com

Conversely, hydrophilic surfaces can also interact with Aβ, primarily through electrostatic interactions. The Aβ(1-6) fragment, being hydrophilic and charged, would be expected to interact readily with charged surfaces. The nature of this interaction would depend on the surface charge. For example, a negatively charged silica (B1680970) surface would attract the positively charged N-terminus of Aβ. biorxiv.org These interactions are relevant in the context of biomedical implants, where protein adsorption is a key determinant of biocompatibility, and in the development of biosensors for detecting Aβ. researchgate.net The study of how short peptide fragments like Aβ(1-6) bind to different materials can provide valuable information for designing surfaces that either resist or promote amyloid formation for various biotechnological applications. biorxiv.org

Computational and Theoretical Investigations of Amyloid B Protein 1 6 Trifluoroacetate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Pathways

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the motion of atoms in a peptide over time. tandfonline.com By solving Newton's equations of motion for a system of atoms, MD provides a high-resolution "computational microscope" to track conformational changes, folding events, and the initial stages of aggregation. pnas.orgnih.gov For Aβ(1-6) Trifluoroacetate (B77799), MD simulations are used to explore its intrinsic flexibility and how it interacts with itself and its environment to form early-stage oligomers.

All-atom MD simulations, where every atom in the peptide, solvent, and counterions (like trifluoroacetate) is explicitly represented, offer the most detailed view. mdpi.com These simulations can reveal the transient secondary structures the Aβ(1-6) fragment might adopt. While the full Aβ peptide is largely disordered as a monomer, it has propensities for forming α-helical and β-sheet structures that are considered intermediates in its aggregation pathway. pnas.orgnih.gov Studies on the full-length Aβ monomer have identified the N-terminal region, including residues 1-5, as a distinct, relatively independent folding unit. nih.gov MD simulations can elucidate how factors like pH, ionic strength, and the presence of trifluoroacetate ions affect the conformational ensemble of the Aβ(1-6) fragment. nih.gov The formation of β-hairpin structures, which can promote intermolecular β-sheet formation, is a key event in the aggregation of larger Aβ fragments and is a process that can be investigated for the 1-6 fragment using MD. nih.gov

Aggregation pathways are studied by simulating multiple peptide chains in a solution box. These simulations can track the process from disordered monomers to the formation of small oligomers, identifying key intermolecular interactions—such as hydrogen bonds, salt bridges (e.g., between Asp1/Glu3 and Arg5), and hydrophobic contacts (e.g., involving Phe4)—that drive the self-assembly of Aβ(1-6). mdpi.comnih.gov

Parameter Typical Value/Choice in Aβ Simulations Significance
Force Field AMBER, CHARMM, GROMOS, OPLSDefines the potential energy function of the system, determining the accuracy of interatomic interactions. mdpi.comnih.govbiorxiv.org
Water Model TIP3P, TIP4P, SPC/EExplicitly models the solvent, which is crucial for accurately representing hydrophobic effects and hydrogen bonding. mdpi.com
Temperature 300-310 KSimulates physiological conditions. Higher temperatures can be used to accelerate simulations (accelerated MD). pnas.orgmdpi.com
Simulation Time Nanoseconds (ns) to Microseconds (µs)The length of the simulation determines the biological processes that can be observed, from local fluctuations to folding and early aggregation. nih.gov
Ensemble NVT (Canonical), NPT (Isothermal-isobaric)Controls the thermodynamic variables (Number of atoms, Volume, Temperature, Pressure) to mimic specific experimental conditions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Specific Interactions

For processes involving changes in electronic structure, such as bond formation/breaking, charge transfer, or the coordination of metal ions, classical MD simulations are insufficient. Quantum mechanics/molecular mechanics (QM/MM) methods address this by treating a small, chemically active region of the system with high-accuracy quantum mechanics, while the larger environment is handled by computationally less expensive molecular mechanics. conicet.gov.arnih.gov

In the context of Aβ(1-6), QM/MM is particularly valuable for studying:

Metal Ion Coordination: The Aβ N-terminal domain is a known binding site for metal ions like Cu²⁺ and Zn²⁺, with the His6 residue being a key ligand. nih.gov QM/MM simulations can accurately model the coordination geometry, electronic properties, and binding energies of these metal-peptide complexes, which are implicated in oxidative stress and aggregation. d-nb.info

Antibody Recognition: The interaction between the Aβ(1-6) epitope and the paratope of an antibody, such as bapineuzumab, involves a complex network of hydrogen bonds and electrostatic interactions. conicet.gov.ar QM/MM can be used to perform high-precision geometry optimizations and calculate interaction energies, revealing the specific residues and forces that govern molecular recognition. conicet.gov.aracs.org

Enzymatic Cleavage and Covalent Modification: QM/MM can model the reaction mechanisms of enzymes that process the Aβ peptide or the chemical reactions leading to post-translational modifications, providing insights that are beyond the scope of classical force fields.

Component Description Example for Aβ(1-6) Study
QM Region The chemically active center where electronic changes occur. Treated with methods like Density Functional Theory (DFT).The His6 side chain and a coordinated Cu²⁺ ion; the side chains of Aβ(1-6) and key antibody residues at the binding interface. conicet.gov.arnih.gov
MM Region The surrounding environment (rest of the peptide, solvent, other molecules). Treated with a classical force field.The peptide backbone of Aβ(1-6), water molecules, and trifluoroacetate ions. conicet.gov.ar
Interface The boundary between the QM and MM regions, which requires special treatment (e.g., link atoms) to handle covalent bonds.The Cα-Cβ bond of a residue whose side chain is in the QM region but whose backbone is in the MM region.

Coarse-Grained Models for Large-Scale Self-Assembly Phenomena

While all-atom MD simulations provide high-resolution detail, their computational cost limits them to relatively short timescales and small system sizes. tandfonline.com This makes it challenging to simulate the complete process of fibril formation. Coarse-grained (CG) models overcome this limitation by reducing the number of degrees of freedom in the system. Instead of representing every atom, CG models group atoms into single "beads" or interaction sites. pnas.orgacs.org

For Aβ(1-6), a CG model might represent each amino acid residue as one or a few beads. This simplification allows for simulations that span microseconds to milliseconds and involve hundreds or thousands of peptide chains, enabling the study of:

Oligomerization and Fibrillogenesis: CG simulations can capture the spontaneous self-assembly of peptides into large oligomers and protofibrils, revealing the morphology and structural transitions of these aggregates. tandfonline.comnih.gov

Nucleation-Dependent Aggregation: They can help identify the critical nucleus size—the smallest stable aggregate that seeds further fibril growth—a key parameter in amyloid kinetics. acs.org

Interaction with Membranes: CG models are widely used to study how amyloid peptides and their aggregates interact with and disrupt lipid bilayers, a proposed mechanism of cytotoxicity. nih.gov

Although CG models sacrifice atomic detail, they are invaluable for bridging the gap between molecular-level interactions and the macroscopic phenomena of amyloid aggregation. pnas.orgtandfonline.com

Free Energy Landscape Calculations of Peptide Folding and Aggregation

The conformational state of a peptide is governed by its free energy landscape, a multidimensional surface that maps the free energy of every possible conformation. nih.gov Minima on this landscape represent stable or metastable states (like folded, misfolded, or aggregated structures), while the barriers between them determine the kinetics of conformational transitions. imrpress.com

Computational methods are used to map this landscape for Aβ(1-6):

Enhanced Sampling MD: Techniques like Replica Exchange Molecular Dynamics (REMD) are used to overcome energy barriers and extensively sample the conformational space of the peptide. nih.gov By running multiple simulations at different temperatures, REMD allows for a more complete exploration of the free energy surface than standard MD.

Order Parameters: The complex, high-dimensional landscape is projected onto a few key "order parameters" or "reaction coordinates" that describe the progress of folding or aggregation. Examples include the radius of gyration (a measure of compactness) or the root-mean-square deviation (RMSD) from a reference structure. pnas.org

Free energy calculations for full-length Aβ have shown that the monomeric state is a statistical coil with multiple basins corresponding to α-helical and β-sheet content. nih.gov The N-terminal region (1-5) was identified as a semi-independent folding unit. nih.gov Applying these calculations to Aβ(1-6) can reveal its preferred conformations, the stability of transient intermediates, and the thermodynamic driving forces for its aggregation, often visualized as an "amyloid funnel" that guides the peptide from a disordered state to an ordered, aggregated state. pnas.orgnih.gov

In Silico Screening and Design of Aggregation Modulators

Computational methods play a pivotal role in the discovery and rational design of molecules that can inhibit or modulate the aggregation of amyloid peptides. nih.gov In silico screening allows for the rapid evaluation of vast virtual libraries of compounds, prioritizing a smaller number of promising candidates for experimental testing. acs.orgmdpi.com

For Aβ(1-6), which represents the N-terminus of the full peptide, these computational strategies are highly relevant, especially for designing antibodies and peptide-based inhibitors:

Molecular Docking: This technique predicts the preferred binding orientation and affinity of a small molecule or peptide (the ligand) to a target receptor structure. For Aβ(1-6), docking can be used to screen for compounds that bind to specific sites and stabilize a non-aggregating conformation or block sites required for self-assembly. nih.gov

Virtual Screening: Large databases of chemical compounds can be computationally screened against the structure of Aβ(1-6) to identify potential binders. nih.govresearchgate.net This is a cost-effective first step in drug discovery.

Rational Antibody Design: The N-terminus of Aβ is a primary epitope for immunotherapy. nih.gov Computational analysis, including fragment-based docking and binding free energy calculations (like MM-PBSA/GBSA), can be used to predict how mutations in an antibody's binding site would affect its affinity for the Aβ(1-6) fragment, guiding the engineering of more effective therapeutic antibodies. nih.govresearchgate.net

These in silico approaches have successfully identified natural products, synthetic compounds, and peptide-based inhibitors that target Aβ, and they provide a powerful framework for developing modulators that specifically interact with the Aβ(1-6) region. mdpi.comnih.gov

Functional Implications and Research Applications of Amyloid B Protein 1 6 Trifluoroacetate As a Model System

Utility as a Minimal Amyloidogenic Sequence for Fundamental Mechanistic Studies

The Aβ(1-6) fragment, with the sequence DAEFRH, is not typically considered a core amyloidogenic sequence. The primary drivers for the self-assembly of the full-length amyloid-beta peptide are located in its more hydrophobic central and C-terminal regions. acs.orgnih.gov Studies analyzing overlapping fragments of the entire Aβ1-42 peptide have sought to identify the regions with the highest propensity for aggregation. nih.gov These investigations have often highlighted fragments other than the N-terminal portion as being exceptionally prone to forming β-sheets and aggregating. nih.gov For instance, research has shown that fragments as short as six or seven residues, like the Aβ(16-22) segment, can form well-ordered amyloid fibrils stabilized by specific intermolecular contacts. acs.org

However, the N-terminal region, including the 1-6 sequence, is crucial for other aspects of Aβ pathobiology. This region is known to be involved in metal ion coordination, particularly with Cu²⁺ and Zn²⁺, through its histidine residues. medchemexpress.com The binding of these metal ions can influence the aggregation pathway of the full-length Aβ peptide. While the Aβ(1-6) fragment itself does not robustly form amyloid fibrils in isolation under physiological conditions, its utility in mechanistic studies lies in its ability to probe these specific N-terminal interactions. Researchers use such minimal, non-aggregating fragments to study the initial binding events and conformational changes of the Aβ N-terminus without the complicating factor of rapid self-assembly, providing a simplified model system to dissect the first steps in the complex amyloid cascade. researchgate.netnih.gov

Application in Developing In Vitro Assays for Amyloid Aggregation Inhibition

The Aβ(1-6) fragment is a valuable tool in the development and validation of in vitro assays for screening inhibitors of amyloid aggregation. The standard assays typically monitor the fibrillization of the more aggregation-prone Aβ(1-40) or Aβ(1-42) peptides. nih.gov Common techniques include:

Thioflavin T (ThT) Fluorescence Assay: This is the most widely used method, where the ThT dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a measurable increase in fluorescence. acs.orgrsc.org

ELISA-based Assays: These assays can quantify the amount of aggregated or soluble Aβ, sometimes by using specific antibodies to capture aggregates. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): This technique can be used to characterize the mode of peptide-peptide interactions during the early stages of aggregation. nih.gov

Within this framework, short, non-aggregating fragments like Aβ(1-6) can be employed in several ways. One strategy is to test whether homologous fragments can interfere with the aggregation of the full-length peptide. nih.gov A comprehensive study of overlapping Aβ fragments found that the Aβ(1-10) fragment had no significant inhibitory effect on Aβ(1-42) aggregation, suggesting the 1-6 region is not a potent inhibitor. nih.gov However, modified versions of the Aβ(1-6) peptide have been specifically designed to act as inhibitors, blocking the formation of toxic soluble species of the full-length peptide.

Furthermore, Aβ(1-6) can serve as a negative control or a specificity control in binding assays to ensure that a potential inhibitor interacts with the key amyloidogenic regions of Aβ and not non-specifically with any peptide sequence.

Table 1: Inhibitory Effects of Selected Aβ Fragments on Aβ(1-42) Aggregation This table is based on data for various fragments to illustrate the research context, as specific inhibitory data for Aβ(1-6) is limited.

Peptide FragmentSequenceObserved Effect on Aβ(1-42) AggregationReference
P1 (Aβ1–10)DAEFRHDSGYNo significant inhibition nih.gov
P2 (Aβ6–15)HDSGYEVHHQModerate inhibition nih.gov
P3 (Aβ11–20)EVHHQKLVFFStrong inhibition nih.gov
P6 (Aβ26–36)SNKGAIIGLMStrong inhibition nih.gov

Contribution to Understanding Early Events in Amyloid-beta Pathogenesis within In Vitro and Cellular Models (excluding clinical data)

The initial steps of Alzheimer's pathogenesis are thought to involve the formation of small, soluble Aβ oligomers that are highly neurotoxic, causing synaptic dysfunction long before the appearance of large amyloid plaques. nih.govnih.govfrontiersin.orgembopress.org Understanding these early events is critical, and in vitro and cellular models are essential tools for this research.

Commonly used cellular models include:

Human neuroblastoma cell lines (e.g., SH-SY5Y). pnas.org

Rat pheochromocytoma cells (PC12). nih.govnih.gov

Primary neuronal cultures. creative-bioarray.com

Chinese hamster ovary (CHO) cells engineered to overexpress the amyloid precursor protein (APP). acs.org

While Aβ(1-6) itself is not considered a primary toxic species, its role in these models is to help elucidate the function of the N-terminal domain. Studies have shown that N-terminally extended Aβ species can be synaptotoxic. acs.org Conversely, other N-terminal hexapeptides have been found to be neuroprotective, capable of reversing impaired synaptic plasticity. frontiersin.org The Aβ(1-6) fragment can be used in these cellular systems to investigate the specific consequences of N-terminal binding interactions, separate from the toxicity induced by the aggregation of the full-length peptide. For example, it can be used to study the role of metal ion binding at the N-terminus in mediating cellular responses. medchemexpress.com By treating cells with the Aβ(1-6) fragment, researchers can determine if it competes with the full-length Aβ for binding to cell surface receptors or if it can modulate cellular processes like calcium homeostasis or neuroinflammation on its own. nih.gov

Use in High-Throughput Screening Platforms for Modulators of Peptide Self-Assembly

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify potential inhibitors of Aβ aggregation. acs.orgnottingham.ac.uk These platforms are diverse and employ various technologies to detect changes in Aβ self-assembly.

Table 2: Examples of High-Throughput Screening (HTS) Platforms for Aβ Aggregation Inhibitors

HTS MethodPrincipleTypical TargetReference
Thioflavin T (ThT) FluorescenceMeasures the increase in fluorescence as ThT dye binds to forming amyloid fibrils.Aβ(1-42) nih.govelifesciences.org
Cell-Based Assays (e.g., Aβ-GFP Fusion)A fusion protein of Aβ and Green Fluorescent Protein (GFP) is expressed in E. coli. Aβ aggregation prevents GFP folding and fluorescence; inhibitors restore the signal.Aβ(1-42) acs.org
Homogeneous Time-Resolved Fluorescence (HTRF)An immunoassay using two antibodies tagged with a donor-acceptor pair. Binding to Aβ brings them into proximity, generating a FRET signal.Total secreted Aβ researchgate.net
Fluorescence Lifetime Screening (nanoFLIM)Monitors changes in the fluorescence lifetime of a fluorophore attached to Aβ as it aggregates.Aβ(1-42) biorxiv.org
Biolayer Interferometry (BLI)Immobilized Aβ on a sensor is used to screen for small molecules in a library that bind to it.Aβ(1-42) nih.gov

The direct use of Aβ(1-6) as the primary target in HTS for aggregation modulators is uncommon because it lacks the intrinsic propensity to self-assemble that these assays are designed to measure. However, it can be invaluable in secondary screens or counter-screens. For instance, a "hit" compound identified in a primary screen against Aβ(1-42) could be tested for binding to Aβ(1-6). If the compound does not bind, it suggests its mechanism of action is likely related to the central or C-terminal regions of Aβ, which are more critical for aggregation. This helps to filter out non-specific binders and prioritize compounds that interact with the most relevant domains for amyloid formation, thereby refining the hit-to-lead process in drug development. nih.gov

Advanced Research Directions and Future Perspectives on Amyloid B Protein 1 6 Trifluoroacetate Studies

Development of Novel Methodologies for Studying Transient Aggregates and Early Oligomers

A major challenge in amyloid research is the heterogeneous and transient nature of early aggregates, such as dimers, trimers, and other small oligomers, which are often more neurotoxic than mature fibrils. nih.gov These species exist in a dynamic equilibrium and are difficult to study with traditional ensemble techniques. cambridge.org The development of novel, high-resolution methods is paramount to understanding the initial aggregation steps of fragments like Amyloid β-Protein (1-6).

Future studies will increasingly rely on single-molecule techniques (SMTs) to overcome the limitations of bulk measurements. cambridge.orgresearchgate.net These methods allow for the direct observation of individual molecules, providing insights into distinct subpopulations within a heterogeneous mixture. cambridge.org

Key Methodologies for Future Investigation:

Single-Molecule Fluorescence Spectroscopy (SMFS): Techniques like Förster Resonance Energy Transfer (FRET) can be used to probe intramolecular and intermolecular distances within Aβ(1-6) oligomers, tracking conformational changes and the kinetics of their formation and dissociation in real-time.

Atomic Force Microscopy (AFM): AFM is a powerful tool for nanoimaging that can distinguish different morphologies of self-assembled aggregates, including oligomers and protofilaments. aimspress.com Advanced AFM spectroscopy can even probe the forces of inter-protein interactions for transiently formed dimers. aimspress.com

Solid-State Nuclear Magnetic Resonance (ssNMR): While challenging for transient species, ssNMR can provide atomic-level structural details of trapped or stabilized oligomeric intermediates. nih.gov This can help identify the specific residues in the (1-6) sequence that form the initial contacts.

Nanopore Electrical Recording: This technique involves passing molecules through a tiny pore and measuring changes in ionic current. It has the potential to detect and characterize individual Aβ(1-6) monomers and oligomers based on their size and charge, offering a powerful tool for analyzing oligomer size distributions at physiological concentrations. cambridge.org

These advanced methods will be crucial for building a mechanistic understanding of how the Aβ(1-6) fragment self-associates, providing a foundation for designing targeted therapeutic strategies.

Table 1: Advanced Methodologies for Studying Aβ(1-6) Transient Aggregates

Methodology Principle Key Insights for Aβ(1-6) Research
Single-Molecule FRET Measures energy transfer between two fluorophores to determine distance between them. Real-time tracking of Aβ(1-6) monomer folding and dimerization; conformational dynamics within early oligomers.
Atomic Force Microscopy (AFM) A high-resolution scanning probe provides topographical images of surfaces. Visualization of the morphology and size distribution of Aβ(1-6) oligomers; measurement of binding forces between peptides. aimspress.com
Solid-State NMR (ssNMR) Provides atomic-resolution structural information on non-crystalline solid samples. Detailed structure of key residues (e.g., His6) involved in the interfaces of stabilized Aβ(1-6) oligomers. nih.gov
Nanopore Sensing Detects changes in ionic current as molecules pass through a nanoscale pore. High-throughput analysis of Aβ(1-6) monomer and oligomer populations without the need for labels. cambridge.org

Multiscale Modeling Approaches Integrating Experimental and Computational Data

Understanding the aggregation of Amyloid β-Protein (1-6) from its initial monomeric state to the formation of small oligomers requires bridging vast differences in time and length scales. Multiscale modeling, which combines computational simulations at different levels of resolution, is an indispensable tool for this purpose. mdpi.comnih.goveneuro.org These computational approaches, when integrated with experimental data, can provide a comprehensive picture of the dynamic aggregation process. jyi.orgarxiv.org

The strategy involves using detailed, all-atom simulations to understand the fundamental forces driving the initial dimerization of the Aβ(1-6) fragment. This information can then be used to develop more efficient, coarse-grained models that can simulate the formation of larger oligomers over longer timescales. mdpi.com Finally, these models can be validated against experimental data from techniques like AFM or fluorescence spectroscopy. nih.gov

Levels of Multiscale Modeling:

Atomistic Simulations (e.g., Molecular Dynamics): These simulations provide high-resolution information on the conformational dynamics of the Aβ(1-6) monomer and the specific atomic contacts that stabilize a dimer. jyi.orgresearchgate.net They are essential for understanding the role of the trifluoroacetate (B77799) counter-ion and the surrounding water molecules.

Coarse-Grained Models: By grouping atoms into larger "beads," these models can simulate longer time scales, revealing the pathways of oligomer assembly and the thermodynamics of aggregation. mdpi.com

Kinetic Models: These models use rate constants derived from finer-grained simulations or experiments to predict the evolution of different aggregate populations over time, which can be directly compared to experimental kinetic data (e.g., from Thioflavin T assays). arxiv.org

A key future direction is the development of closed-loop models where experimental results continuously refine the parameters of the computational simulations, leading to increasingly accurate predictions of how the Aβ(1-6) fragment behaves under various conditions. nih.goveneuro.org

Table 2: Multiscale Modeling for Aβ(1-6) Aggregation

Modeling Scale Focus Information Gained Relevant Experimental Data
Atomistic Individual atoms, sub-nanosecond to microsecond timescale. Monomer folding, dimerization interface, role of solvent and ions. researchgate.net NMR, X-ray Crystallography
Coarse-Grained Groups of atoms, microsecond to millisecond timescale. Oligomerization pathways, formation of transient structures. mdpi.com AFM, Single-Molecule Spectroscopy aimspress.com
Kinetic/Network Populations of species, second to hour timescale. Aggregation kinetics, prediction of aggregate size distribution over time. arxiv.org ThT Fluorescence, Mass Spectrometry

Rational Design of Peptide-Based Modulators of Amyloid Formation Using (1-6) as a Template

The unique sequence of Amyloid β-Protein (1-6), DAEFRH, makes it an attractive template for the rational design of molecules that can modulate amyloid aggregation. acs.orgnih.gov Peptide-based inhibitors are particularly promising due to their high specificity and potential for low toxicity. nih.govfrontiersin.org The design strategy often involves creating a peptide that recognizes and binds to the target sequence but disrupts further aggregation. bath.ac.uk

Several innovative strategies can be applied, using the Aβ(1-6) sequence as a blueprint:

β-Sheet Breakers: Incorporating residues that are incompatible with β-sheet formation, such as proline or N-methylated amino acids, into a sequence that mimics Aβ(1-6) can create a peptide that binds to the target but terminates fibril elongation. bath.ac.uk

Conformational Constraint: Using chemical scaffolds to lock a designed peptide into a specific conformation (e.g., a β-strand) can significantly enhance its binding affinity and inhibitory potency. frontiersin.orgnih.gov

Targeting Key Residues: The Aβ(1-6) sequence contains acidic (Asp, Glu), aromatic (Phe), and basic (Arg, His) residues. Inhibitors can be designed to specifically interact with these "hot spots." For example, a peptide could be designed to form a salt bridge with Arg5 or to engage in π-stacking with Phe4, thereby blocking these residues from participating in aggregation.

D-Amino Acid Analogs: Building inhibitors from D-amino acids instead of the natural L-amino acids can increase their proteolytic stability and may enhance specificity and inhibitory activity. nih.gov

The Aβ(1-6) fragment itself, or derivatives, could be used in screening assays to identify lead compounds that bind to this N-terminal region and prevent its association with other amyloid peptides. researchgate.net Computational methods, such as RosettaDesign, can be used to design novel peptide sequences based on the structure of the Aβ(1-6) region to act as potent inhibitors. nih.gov

Table 3: Strategies for Peptide-Based Modulator Design Using Aβ(1-6) as a Template

Design Strategy Mechanism Example Application for Aβ(1-6)
β-Sheet Breaking Introduction of residues that disrupt β-sheet hydrogen bonding networks. bath.ac.uk Synthesize a peptide like DAE-Pro-RH to cap the growing fibril.
Charge Neutralization Design a peptide with complementary charges to disrupt electrostatic interactions. A peptide with positive charges to bind to Asp1 and Glu3.
Steric Hindrance Addition of bulky chemical groups to the recognition sequence to block further monomer addition. Attach a bulky group to a peptide that mimics the AEFRA sequence.
All-D-Peptides Use of proteolytically stable D-amino acids to create a retro-inverso peptide that mimics the binding interface. nih.gov Design a D-amino acid version of the AEFRA sequence to bind strongly to the native L-peptide.

Exploration of Specific Interactions with Pathological Relevance in Reconstituted Systems

To understand the specific pathological role of the Amyloid β-Protein (1-6) fragment, it is crucial to study its interactions with other biological molecules in simplified, controlled environments known as reconstituted systems. nih.gov These systems, which can include synthetic lipid vesicles (liposomes) or solutions containing other purified proteins, allow researchers to isolate specific interactions and study their consequences without the complexity of a full cellular environment. nih.govnih.gov

The N-terminal region of Aβ is known to be involved in several critical interactions. The Aβ(1-6) sequence, with its charged residues and a histidine, is particularly implicated in interactions with cell membranes and metal ions.

Interactions with Membranes: The negatively charged headgroups of certain phospholipids (B1166683) in neuronal membranes are thought to be key interaction sites for Aβ. ox.ac.uk Reconstituted systems using liposomes of varying lipid compositions can be used to determine how the Aβ(1-6) fragment binds to membranes. Techniques like NMR and surface plasmon resonance can quantify these interactions and reveal how they might promote peptide aggregation at the membrane surface. ox.ac.uknih.gov

Metal Ion Coordination: The histidine residue (His6) within the Aβ(1-6) sequence is a known binding site for metal ions such as zinc (Zn²⁺) and copper (Cu²⁺). Metal binding can significantly influence Aβ aggregation. Studying the interaction of Aβ(1-6) with these ions in a simple buffered solution can clarify the role of this fragment in metal-induced oligomerization.

Interactions with Other Proteins: The full-length Aβ peptide is known to interact with other proteins implicated in neurodegenerative diseases, such as tau and α-synuclein. nih.govoup.com Co-incubation experiments with purified Aβ(1-6) and these other proteins can be used to determine if this short N-terminal fragment is sufficient to mediate cross-seeding or other pathological interactions. elifesciences.org

By systematically studying these interactions in reconstituted systems, researchers can pinpoint the specific contribution of the Aβ(1-6) region to the broader pathological cascade of Alzheimer's disease.

Q & A

Basic Research Questions

Q. How is Amyloid β-Protein (1-6) Trifluoroacetate synthesized and purified for research use?

  • Methodological Answer : The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The trifluoroacetate (TFA) counterion originates from cleavage and deprotection steps using TFA-containing cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane). Post-synthesis, reverse-phase HPLC is employed for purification, followed by lyophilization to remove residual TFA. Critical quality control steps include mass spectrometry (MS) for molecular weight verification and amino acid analysis for sequence confirmation .

Q. What analytical techniques are used to confirm the identity and purity of Amyloid β-Protein (1-6) Trifluoroacetate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Detects TFA residues and confirms peptide backbone structure. For example, ¹⁹F NMR can identify TFA signals at ~-76 ppm, which may overlap with peptide signals if not properly removed .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and monitors TFA content (must be ≤0.25% per pharmacopeial guidelines) .
  • Amino Acid Analysis (AAA) : Validates sequence integrity by comparing hydrolyzed peptide fragments to theoretical values .

Advanced Research Questions

Q. How does residual TFA in Amyloid β-Protein (1-6) Trifluoroacetate impact biological assays, and how can this interference be mitigated?

  • Methodological Answer : Residual TFA can alter cellular viability and protein aggregation kinetics. For example, nM concentrations of TFA may inhibit cell proliferation in neuroblastoma assays. Mitigation strategies include:

  • Dialysis against low-ionic-strength buffers (e.g., 10 mM ammonium acetate) to remove TFA.
  • Ion-Exchange Chromatography : Replaces TFA with biocompatible counterions (e.g., acetate).
  • Quantitative ¹⁹F NMR : Validates TFA removal efficiency post-purification .

Q. What experimental designs are recommended to study the aggregation behavior of Amyloid β-Protein (1-6) Trifluoroacetate in vitro?

  • Methodological Answer :

  • Circular Dichroism (CD) Spectroscopy : Monitors secondary structural transitions (e.g., random coil to β-sheet) under varying pH and ionic strength.
  • Transmission Electron Microscopy (TEM) : Visualizes fibril morphology at nanoscale resolution.
  • Thioflavin T (ThT) Assays : Quantifies β-sheet-rich aggregates via fluorescence. Note: Buffer composition (e.g., TFA content) must be standardized to avoid confounding results .

Q. How can researchers resolve contradictions in solubility and aggregation data for Amyloid β-Protein (1-6) Trifluoroacetate across studies?

  • Methodological Answer : Contradictions often arise from batch-to-batch variability in TFA content or storage conditions. A standardized protocol includes:

  • Pre-Assay Characterization : Measure TFA content via HPLC and confirm peptide concentration using UV absorbance (ε₂₈₀nm).
  • Buffer Optimization : Use phosphate-buffered saline (PBS) with 0.02% sodium azide to stabilize solubility.
  • Controlled Aggregation Conditions : Incubate at 37°C with constant agitation (200 rpm) to ensure reproducibility .

Q. What strategies are recommended for optimizing the synthesis of Amyloid β-Protein (1-6) to minimize TFA incorporation?

  • Methodological Answer :

  • Alternative Cleavage Reagents : Replace TFA with less toxic acids (e.g., formic acid) during resin cleavage, though this may reduce yield.
  • Post-Synthesis Ion Exchange : Use strong anion-exchange resins (e.g., Q Sepharose) to replace TFA with acetate.
  • Lyophilization Optimization : Perform multiple freeze-dry cycles with pH-adjusted solutions (e.g., neutralized with NH₄OH) to reduce TFA retention .

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